p-SCN-Bn-pcta

Descripción general

Descripción

The compound S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid is a bifunctional chelator used in radiopharmaceuticals. It is particularly valuable for its ability to form stable complexes with various radiometals, making it useful in diagnostic imaging and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid involves the reaction of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid with 4-isothiocyanatobenzyl chloride under mild conditions. The reaction typically occurs in an organic solvent such as dimethylformamide or acetonitrile, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid: primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group reacts readily with nucleophiles such as amines and thiols, forming stable thiourea or thiocarbamate linkages .

Common Reagents and Conditions

Common reagents used in reactions with S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid include primary amines, secondary amines, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like dimethylformamide or acetonitrile .

Major Products

The major products formed from reactions with S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid are thiourea or thiocarbamate derivatives, depending on the nucleophile used in the reaction .

Aplicaciones Científicas De Investigación

Overview

p-SCN-Bn-PCTA is primarily utilized for radiolabeling biomolecules with positron-emitting radionuclides such as and . These radiolabeled compounds enable visualization of biological processes in vivo through PET imaging.

Case Study: 64Cu-NCAB001

A notable application of this compound is its conjugation with the anti-EGFR antibody NCAB001 to create the radiopharmaceutical -NCAB001. This formulation demonstrated promising stability and binding properties, making it suitable for clinical PET imaging of pancreatic cancer. The study indicated that the conjugate maintained adequate radioactivity concentrations for effective imaging up to 24 hours post-radiolabeling .

Data Table: Radiolabeling Conditions for 64Cu-NCAB001

| Parameter | Value |

|---|---|

| Radioactivity Concentration | Up to 520 MBq |

| Storage Stability | 24 hours post-labeling |

| Binding Potency | Comparable to cetuximab |

Overview

The ability of this compound to facilitate the conjugation of RNA aptamers enhances its application in targeted molecular imaging. RNA aptamers can bind specifically to cancer cell surface antigens, allowing for precise imaging of tumors.

Case Study: RNA Aptamer Conjugates

Research demonstrated that this compound could be effectively conjugated to RNA aptamers for the development of -labeled agents aimed at cancer imaging. The conjugation reactions reached completion within five hours under optimized conditions, showcasing the chelator's efficiency .

Data Table: Conjugation Efficiency of this compound with RNA

| Reaction Time | Completion Rate |

|---|---|

| 5 hours | 100% |

Overview

This compound exhibits rapid complexation kinetics with various radiometals, including yttrium and gallium isotopes, making it a versatile choice for radiopharmaceutical development.

Case Study: Yttrium Complexation

In studies comparing this compound with other bifunctional chelators like DOTA and DTPA, it was found that this compound formed stable complexes with yttrium more efficiently than its counterparts. This property is crucial for developing targeted therapies where yttrium isotopes are used .

Data Table: Comparison of Chelators for Yttrium Complexation

| Chelator | Complexation Rate | Stability |

|---|---|---|

| This compound | Fast | High |

| p-SCN-Bn-DOTA | Moderate | Moderate |

| p-SCN-Bn-DTPA | Slow | Low |

Future Directions and Clinical Applications

The ongoing research into optimizing the use of this compound in clinical settings continues to reveal its potential in early cancer detection and treatment strategies. As formulations improve and stability increases, the transition from preclinical studies to clinical applications appears promising.

Mecanismo De Acción

The mechanism of action of S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid involves its ability to chelate radiometals, forming stable complexes that can be used for imaging and therapeutic purposes. The isothiocyanate group reacts with nucleophiles on biomolecules, forming stable linkages that allow the radiometal complex to be targeted to specific biological sites .

Comparación Con Compuestos Similares

S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-triacetic acid: is similar to other bifunctional chelators such as S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid and 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid . it is unique in its ability to form highly stable complexes with a wide range of radiometals, making it particularly valuable in radiopharmaceutical applications .

List of Similar Compounds

- S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid

- 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid

- 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid

Actividad Biológica

p-SCN-Bn-PCTA, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid, is a bifunctional chelator (BFC) that has gained attention in the fields of radiopharmaceutical chemistry and nuclear medicine. Its unique structure and properties allow it to form stable complexes with various radiometals, making it a valuable tool for medical imaging and targeted therapies.

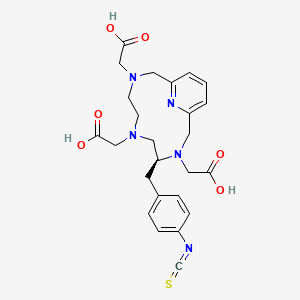

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₃₁N₅O₆S, with a molecular weight of approximately 527.593 g/mol. The compound features an isothiocyanate group that facilitates the chelation of metal ions, particularly radiometals such as copper-64 and gallium-68. The interaction mechanism primarily involves the nucleophilic attack of metal ions on the sulfur atom of the isothiocyanate group, leading to the formation of stable metal-ligand complexes.

Biological Activity

This compound exhibits significant biological activity due to its ability to chelate radiometals effectively. This property is crucial for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). When labeled with copper-64 or gallium-68, this compound can target specific biological pathways, enhancing the imaging of tumors or other pathological conditions. Its design allows for rapid clearance from non-target tissues while ensuring high uptake in target cells .

Applications in Nuclear Medicine

The versatility of this compound enables its use in various applications:

- Radiolabeled Imaging : It is commonly used in imaging techniques where specific targeting of tissues or tumors is required.

- Therapeutic Applications : The compound can be utilized in targeted radiotherapy, where it delivers therapeutic doses directly to cancer cells.

Comparative Analysis with Other Chelators

This compound's performance can be compared with other bifunctional chelators such as p-SCN-Bn-NOTA and DOTA. The following table summarizes key differences:

| Chelator | Structure Similarity | Unique Features |

|---|---|---|

| This compound | Bicyclic structure | High stability with radiometals like Cu-64 |

| p-SCN-Bn-NOTA | Similar bicyclic structure | Rapid labeling at room temperature |

| DOTA | Macrocyclic structure | High stability with lanthanides |

Case Studies and Research Findings

- Synthesis and Radiolabeling : A study demonstrated that conjugation reactions involving this compound reached completion within five hours at a pH of 8.5 to 9. This study highlighted the efficient synthesis process and its applicability in developing radiolabeled RNA aptamers for targeted therapy .

- Biodistribution Studies : In vivo studies showed that when conjugated with antibodies like rituximab, this compound maintained a significant presence in the blood pool over 48 hours while exhibiting low dissociation rates for copper-64 complexes . This indicates its potential for effective imaging and therapeutic applications.

- Comparative Efficacy : Research comparing different bifunctional chelators found that this compound offered competitive advantages in terms of complex stability and biodistribution profiles when labeled with copper-64 .

Propiedades

IUPAC Name |

2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOBASOXWBKMSC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949147-44-8 | |

| Record name | p-SCN-Bn-pcta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-SCN-BN-PCTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.